molecular formula C16H18N2O4S2 B8044219 1,3-Bis(benzenesulfonyl)-4-methylimidazolidine

1,3-Bis(benzenesulfonyl)-4-methylimidazolidine

Cat. No.: B8044219
M. Wt: 366.5 g/mol
InChI Key: SWJZYMIMFABQEN-UHFFFAOYSA-N
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Description

Compound “1,3-Bis(benzenesulfonyl)-4-methylimidazolidine” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “1,3-Bis(benzenesulfonyl)-4-methylimidazolidine” involves multiple steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity. Common methods include:

    Step 1: Initial reaction involving the formation of a precursor compound.

    Step 2: Intermediate reactions to modify the precursor and introduce necessary functional groups.

    Step 3: Final reaction to obtain the target compound, often involving purification steps such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Compound “1,3-Bis(benzenesulfonyl)-4-methylimidazolidine” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of specific functional groups with other groups under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield simpler, hydrogenated compounds.

Scientific Research Applications

Compound “1,3-Bis(benzenesulfonyl)-4-methylimidazolidine” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

Compound “1,3-Bis(benzenesulfonyl)-4-methylimidazolidine” can be compared with other similar compounds based on its structure, properties, and applications. Similar compounds may include those with analogous functional groups or similar molecular frameworks. The uniqueness of “this compound” lies in its specific combination of properties that make it suitable for particular applications.

Comparison with Similar Compounds

  • Compound A: Similar functional groups but different molecular framework.
  • Compound B: Analogous molecular framework with different functional groups.
  • Compound C: Structurally related but with distinct chemical properties.

This detailed article provides a comprehensive overview of compound “1,3-Bis(benzenesulfonyl)-4-methylimidazolidine,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,3-bis(benzenesulfonyl)-4-methylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-14-12-17(23(19,20)15-8-4-2-5-9-15)13-18(14)24(21,22)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJZYMIMFABQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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